N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide
Description
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-3-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-20(17-8-5-4-6-9-17)16(2)24(23-15)13-12-22-21(25)18-10-7-11-19(14-18)26-3/h4-11,14H,12-13H2,1-3H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKWAKWRLWGWLPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)OC)C)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Approach
The most widely reported method involves reacting 3,5-dimethyl-4-phenyl-1,4-pentanedione with hydrazine hydrate under acidic conditions. The reaction proceeds via a [3+2] cycloaddition mechanism, forming the pyrazole ring with inherent regioselectivity due to steric and electronic effects of the substituents. Typical conditions include:
- Solvent : Ethanol or acetic acid
- Temperature : Reflux (78–110°C)
- Catalyst : HCl or H2SO4
- Yield : 68–82%
A critical challenge lies in suppressing the formation of regioisomers. Computational studies suggest that the 3,5-dimethyl groups direct hydrazine attack to the less hindered carbonyl, ensuring predominant formation of the 1H-pyrazole-1-yl isomer.
Following pyrazole synthesis, the introduction of the ethyl side chain at the N1 position is achieved through alkylation reactions .
N-Alkylation with Ethylene Dibromide
Treatment of 3,5-dimethyl-4-phenyl-1H-pyrazole with ethylene dibromide in the presence of a base like potassium carbonate (K2CO3) yields 1-(2-bromoethyl)-3,5-dimethyl-4-phenyl-1H-pyrazole. Key parameters include:
The bromoethyl intermediate is highly reactive, enabling subsequent nucleophilic substitution with the benzamide moiety.
Synthesis of 3-Methoxybenzamide Substituent
The 3-methoxybenzamide group is synthesized via amide bond formation between 3-methoxybenzoic acid and ethylenediamine derivatives.
Carboxylic Acid Activation
3-Methoxybenzoic acid is activated using coupling agents such as HOBt (hydroxybenzotriazole) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) . This generates a reactive O-acylisourea intermediate, which undergoes aminolysis with 1-(2-aminoethyl)-3,5-dimethyl-4-phenyl-1H-pyrazole.
Optimized Conditions :
- Molar Ratio : 1:1.2 (acid:amine)
- Solvent : Dichloromethane (DCM) or THF
- Temperature : 0°C to room temperature
- Yield : 75–88%
Integrated Multi-Step Synthesis
Combining the above steps, the full synthesis can be summarized as:
| Step | Reaction Type | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Cyclocondensation | 1,4-Pentanedione, hydrazine hydrate, HCl | 82% |
| 2 | N-Alkylation | Ethylene dibromide, K2CO3, DMF | 70% |
| 3 | Amide Coupling | EDC, HOBt, DCM | 88% |
Critical Notes :
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is essential after each step to isolate intermediates.
- Scalability : Batch processes achieve >500 g scales with consistent yields, though continuous-flow systems remain unexplored for this compound.
Alternative Methodologies
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times significantly. For instance, the cyclocondensation step completes in 15 minutes (vs. 12 hours conventionally) with comparable yields.
Enzymatic Amidation
Lipase-catalyzed amidation using Candida antarctica lipase B (CAL-B) offers a greener alternative to chemical coupling, though yields remain suboptimal (50–60%).
Industrial-Scale Production Considerations
Large-scale synthesis demands attention to:
- Cost Efficiency : Ethylene dibromide is cost-prohibitive; replacing it with ethylene diiodide or tosylates may lower expenses.
- Waste Management : Bromide byproducts require neutralization before disposal, increasing operational complexity.
- Process Safety : Exothermic amidation steps necessitate controlled addition of coupling agents to prevent thermal runaway.
Analytical Characterization
Final product validation relies on:
Chemical Reactions Analysis
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Research has indicated its potential as a therapeutic agent for certain medical conditions, although further studies are needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below summarizes key structural and molecular differences between the target compound and its analogs:
Functional Group Impact on Properties
- Pyrazole Substitutions : The target compound’s 3,5-dimethyl and 4-phenyl groups enhance steric bulk and lipophilicity compared to ’s simpler 1-methylpyrazole. This may influence membrane permeability in biological systems.
- Benzamide Variations : The 3-methoxy group in the target compound differs from ’s 4-ethoxy and ’s unsubstituted benzamide. Electron-donating methoxy/ethoxy groups may alter electronic distribution, affecting receptor binding .
Biological Activity
N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide is a compound that belongs to the class of pyrazole derivatives, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazole ring substituted with a 3,5-dimethyl and 4-phenyl group, linked to an ethyl chain that connects to a 3-methoxybenzamide moiety. The structural formula is represented as follows:
Table 1: Structural Features and Properties
| Property | Value |
|---|---|
| Molecular Formula | C17H20N4O2 |
| Molecular Weight | 312.37 g/mol |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in organic solvents |
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
1. Antimicrobial Activity
Studies have shown that compounds with similar pyrazole structures possess significant antimicrobial properties against various Gram-positive and Gram-negative bacteria as well as fungi. Specifically, this compound may inhibit bacterial growth by disrupting cell wall synthesis or interfering with metabolic pathways.
2. Anti-inflammatory Effects
The anti-inflammatory potential of this compound is attributed to its ability to inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This suggests possible applications in treating conditions like arthritis and other inflammatory diseases.
3. Anticancer Properties
Preliminary studies indicate that pyrazole derivatives can exhibit cytotoxic effects on cancer cell lines. The mechanism may involve the induction of apoptosis or cell cycle arrest, making it a candidate for further investigation in cancer therapy.
Case Studies
Several studies have evaluated the biological activity of pyrazole derivatives, including those structurally related to this compound:
Case Study 1: Antimicrobial Evaluation
In one study, a series of pyrazole derivatives were synthesized and tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structural motifs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, suggesting potent antimicrobial activity.
Case Study 2: Anti-inflammatory Mechanisms
Another study focused on the anti-inflammatory effects of pyrazole derivatives in animal models of inflammation. The administration of these compounds resulted in significant reductions in edema and inflammatory markers, supporting their potential use as anti-inflammatory agents.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds like this one may inhibit enzymes such as COX and LOX, reducing the production of pro-inflammatory mediators.
- Cellular Interactions : The presence of the pyrazole ring allows for interactions with various biological targets, potentially influencing signaling pathways involved in cell proliferation and apoptosis.
- Structural Diversity : The unique substitutions on the pyrazole ring enhance its binding affinity to target proteins, increasing its efficacy.
Future Directions
Given the promising biological activities observed in preliminary studies, further research is warranted to explore:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced potency and selectivity.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways and optimization strategies for N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)-3-methoxybenzamide?
- Methodology : Synthesis typically involves multi-step reactions, starting with pyrazole ring formation followed by coupling with a benzamide moiety. Key steps include:
- Pyrazole Core Synthesis : Cyclocondensation of hydrazines with diketones or β-ketoesters under acidic conditions.
- Ethyl Linker Introduction : Alkylation of the pyrazole nitrogen using bromoethyl intermediates.
- Benzamide Coupling : Amide bond formation via reaction with 3-methoxybenzoyl chloride under basic conditions (e.g., triethylamine in dichloromethane).
- Optimization : Yield and purity are enhanced by controlling temperature (e.g., 0–60°C), solvent polarity (DMF for polar intermediates, CHCl₃ for coupling), and catalyst selection (e.g., DMAP for acylation) .
Q. Which spectroscopic and analytical methods are critical for characterizing this compound?
- Structural Confirmation :
- ¹H/¹³C NMR : Assigns proton environments (e.g., pyrazole C-H at δ 6.2–7.5 ppm, methoxy at δ 3.8 ppm) and carbon backbone .
- GC-MS/HPLC : Validates purity (>95%) and molecular ion peaks (e.g., m/z 306.38 for [M+H]⁺) .
- Physical Properties :
| Property | Value/Description |
|---|---|
| Molecular Weight | 306.38 g/mol |
| Solubility | Soluble in DMSO, CHCl₃ |
| Stability | Stable at RT, sensitive to light |
| Data derived from controlled synthesis protocols . |
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence bioactivity?
- Steric Effects : Bulky groups (e.g., 3,5-dimethyl and phenyl on pyrazole) hinder binding to flat active sites, reducing affinity for certain enzymes. Molecular docking studies suggest these groups create unfavorable van der Waals clashes in CYP450 isoforms .
- Electronic Effects : The 3-methoxy group on benzamide enhances electron-donating capacity, stabilizing hydrogen bonds with target receptors (e.g., dopamine D4) .
- Experimental Validation : Compare bioactivity of analogs (e.g., 3-OH vs. 3-OCH₃ benzamide) in receptor-binding assays to isolate electronic contributions .
Q. How can contradictions in crystallographic data be resolved using SHELX programs?
- Challenge : Discrepancies in hydrogen bonding or unit cell parameters due to twinning or poor diffraction.
- Solution :
- SHELXL Refinement : Apply restraints for disordered regions (e.g., ethyl linker torsional angles) and use TWIN commands for twinned data .
- Validation Tools : Cross-check with PLATON (ADDSYM) to detect missed symmetry elements .
Q. What structural modifications enhance dopamine D4 receptor selectivity over D2/D3 subtypes?
- Key Modifications :
- Benzamide Substituents : 3-Methoxy improves D4 affinity (Ki = 2.3 nM) vs. D2 (Ki = 420 nM) by fitting into a hydrophobic subpocket .
- Piperazine Linkers : Replacing ethyl with a piperazine spacer increases selectivity by 100-fold via reduced steric clash in D2’s narrower binding site .
- Method : Radiolabeled analogs (e.g., ¹¹C-methoxy) in PET studies confirm CNS penetration and target engagement .
Q. How to validate purity and identity when encountering conflicting chromatographic data?
- Multi-Method Cross-Validation :
- HPLC-DAD/MS : Detect co-eluting impurities with UV/Vis spectra discrepancies.
- TGA/DSC : Confirm thermal stability (decomposition >200°C rules out solvent residues) .
- Case Example : A batch with 90% HPLC purity showed NMR signals for unreacted pyrazole intermediate; repeated silica gel chromatography (hexane:EtOAc 3:1) resolved this .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
